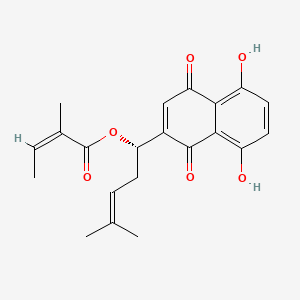

Angelylalkannin

Description

from Alkanna tinctoria; structure in first source

Structure

3D Structure

Properties

CAS No. |

69175-72-0 |

|---|---|

Molecular Formula |

C21H22O6 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C21H22O6/c1-5-12(4)21(26)27-17(9-6-11(2)3)13-10-16(24)18-14(22)7-8-15(23)19(18)20(13)25/h5-8,10,17,22-23H,9H2,1-4H3/b12-5-/t17-/m0/s1 |

InChI Key |

ZGQONWTUIANWFM-AVHYGJPMSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Angelylalkannin |

Origin of Product |

United States |

Foundational & Exploratory

The Angeloylalkannin Biosynthetic Pathway in Lithospermum erythrorhizon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithospermum erythrorhizon, a perennial herb of the Boraginaceae family, is a significant source of the potent bioactive naphthoquinone pigments, shikonin and its enantiomer, alkannin. The acylated derivative, angeloylalkannin, is a key component of the complex mixture of shikonin derivatives produced by this plant. These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making them of great interest for drug development. This technical guide provides an in-depth overview of the angeloylalkannin biosynthetic pathway in L. erythrorhizon, detailing the enzymatic steps, regulatory mechanisms, and key intermediates. Furthermore, this guide presents a compilation of quantitative data and detailed experimental protocols to facilitate further research and development in this field.

The Angeloylalkannin Biosynthetic Pathway

The biosynthesis of angeloylalkannin in Lithospermum erythrorhizon is a complex process that originates from two primary metabolic pathways: the shikimic acid pathway, which provides the aromatic precursor p-hydroxybenzoic acid (PHB), and the mevalonate (MVA) pathway, which supplies the isoprenoid precursor geranyl pyrophosphate (GPP)[1][2]. The pathway is localized in the endoplasmic reticulum[1][2].

The first committed step in shikonin biosynthesis is the condensation of PHB and GPP, a reaction catalyzed by the enzyme p-hydroxybenzoate:geranyltransferase (PGT) to form 3-geranyl-4-hydroxybenzoate (GBA)[1][2]. This is a crucial regulatory point in the pathway.

Following the formation of GBA, a series of hydroxylation and cyclization reactions occur. Geranylhydroquinone (GHQ) is a key intermediate, which is then hydroxylated at the 3''-position of the geranyl side chain by a cytochrome P450 monooxygenase, geranylhydroquinone 3''-hydroxylase[3][4]. Subsequent enzymatic steps, which are not yet fully elucidated but are thought to involve other cytochrome P450 enzymes and dehydrogenases, lead to the formation of the naphthoquinone ring of deoxyshikonin[2].

The final steps in the biosynthesis of angeloylalkannin involve the stereospecific hydroxylation of deoxyshikonin to form alkannin, catalyzed by deoxyshikonin hydroxylases (DSHs), and the subsequent acylation of the side chain with an angeloyl group. This acylation is carried out by specific acyltransferases, such as alkannin O-acyltransferase (LeAAT1)[2].

Regulation of the Biosynthetic Pathway

The production of angeloylalkannin and other shikonin derivatives is tightly regulated by various endogenous and exogenous factors.

Light: Light, particularly blue light, is a potent inhibitor of shikonin biosynthesis[1][5][6]. It represses the activity of key enzymes, including PGT[2][5]. In the presence of light, the precursor p-hydroxybenzoic acid accumulates as its O-glucoside[1][5].

Plant Hormones: Methyl jasmonate (MeJA) is a well-known elicitor of shikonin production. It significantly enhances the expression of biosynthetic genes and the activity of enzymes like PGT[7].

Culture Medium Composition: The composition of the culture medium plays a critical role in regulating shikonin production in cell cultures. Linsmaier-Skoog (LS) medium, which is rich in ammonium, generally supports cell growth but inhibits shikonin synthesis[6][8]. In contrast, M9 medium, which is ammonium-free and contains a higher concentration of copper ions, is used to induce shikonin production[6][9]. The inhibitory effect of ammonium is linked to the accumulation of glutamine[8].

Quantitative Data

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Reference(s) |

| p-Hydroxybenzoate:geranyltransferase (PGT) | p-Hydroxybenzoate (4HB) | 18.4 | [7] |

| Geranyl pyrophosphate (GPP) | 13.8 | [7] | |

| Geranylhydroquinone 3''-hydroxylase | Geranylhydroquinone (GHQ) | 1.5 (apparent) | [4] |

Table 2: Shikonin and Derivative Yields

| Source | Condition | Yield | Reference(s) |

| Dried Roots | Chromatographic separation with hexane | 2% of dried powder | [2] |

| Arnebia euchroma Cell Culture | Ultrasound-assisted extraction with ethanol | 1.26% | [2] |

| L. erythrorhizon Cell Culture | 10⁻⁴ M ascorbic acid treatment | 1.08 mg/g | [2] |

Experimental Protocols

Lithospermum erythrorhizon Cell Suspension Culture for Shikonin Production

This protocol describes a two-stage culture system for the production of shikonin derivatives.

Stage 1: Cell Growth in Linsmaier-Skoog (LS) Medium

-

Medium Preparation: Prepare LS medium containing auxins such as indole-3-acetic acid (IAA) or 2,4-dichlorophenoxyacetic acid (2,4-D) and a cytokinin like kinetin to promote cell proliferation[6]. A typical composition includes reduced concentrations of macronutrients compared to standard Murashige and Skoog (MS) medium[10][11].

-

Inoculation: Inoculate callus cultures or a previous suspension culture into the fresh LS medium.

-

Incubation: Incubate the cultures in the dark at 25°C on a rotary shaker (around 120 rpm)[12].

-

Subculture: Subculture the cells every 10-14 days by transferring a portion of the cell suspension to fresh LS medium[13].

Stage 2: Shikonin Production in M9 Medium

-

Medium Preparation: Prepare M9 medium, which is characterized by the absence of ammonium ions and a higher concentration of Cu²⁺ compared to LS medium[6][9]. Sucrose (5% w/v) is typically used as the carbon source, and the pH is adjusted to 6.0 before autoclaving[9].

-

Cell Transfer: After a period of growth in LS medium, harvest the cells by filtration and transfer them to M9 medium.

-

Incubation: Incubate the cultures in the dark at 25°C on a rotary shaker (around 100 rpm) to induce shikonin production[9]. The red pigmentation of the cells and medium indicates the accumulation of shikonin derivatives.

References

- 1. scispace.com [scispace.com]

- 2. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Composition and Preparation of Plant Tissue Culture Medium [gavinpublishers.com]

- 5. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]

- 6. Lithospermum erythrorhizon cell cultures: Present and future aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Hydroxybenzoate 3-geranyltransferase from Lithospermum erythrorhizon: purification of a plant membrane-bound prenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of shikonin production by glutamine in Lithospermum erythrorhizon cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhanced production of napthoquinone metabolite (shikonin) from cell suspension culture of Arnebia sp. and its up-scaling through bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. propagate.one [propagate.one]

- 11. plantcelltechnology.com [plantcelltechnology.com]

- 12. The optimization of in vitro culture of Lithospermum erythrorhizon and shikonin production - Journal of Medicinal Plants [jmp.ir]

- 13. researchgate.net [researchgate.net]

Angeloylalkannin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with extensive data specifically on angeloylalkannin's mechanism of action in cancer cells is limited. This guide leverages available data on the structurally similar and well-researched compound, β,β-dimethylacrylshikonin, and the closely related β,β-dimethylacryloyl alkannin (DMA), to provide a comprehensive overview of the likely mechanisms of action. All data and pathways described should be considered within this context.

Core Anti-Cancer Mechanisms

Angeloylalkannin and its analogs exhibit potent anti-cancer activity primarily through the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways. The cytotoxic effects are observed across a range of cancer cell lines, indicating a broad therapeutic potential.

Data Presentation: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the available IC50 values for β,β-dimethylacryloyl alkannin (DMA) and β,β-dimethylacrylshikonin against various cancer cell lines.

Table 1: IC50 Values of β,β-dimethylacryloyl alkannin (DMA) in Triple-Negative Breast Cancer (TNBC) Cells [1]

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5.1 |

| MCF10DCIS.com | Triple-Negative Breast Cancer | 8.7 |

Table 2: IC50 Values of β,β-dimethylacrylshikonin in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| SGC-7901 | Human Gastric Cancer | 24 | ~7.5 | [2] |

| SGC-7901 | Human Gastric Cancer | 48 | ~5.0 | [2] |

| MCF-7 | Human Breast Carcinoma | Not Specified | 50 ± 16 | [3] |

| A549 | Human Lung Adenocarcinoma | 24 | 14.22 | [4] |

| A549 | Human Lung Adenocarcinoma | 48 | 10.61 | [4] |

Induction of Apoptosis

A primary mechanism of action for angeloylalkannin and its analogs is the induction of programmed cell death, or apoptosis, in cancer cells. This is achieved through the modulation of key regulatory proteins in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key Molecular Events:

-

Alteration of Bcl-2 Family Proteins: Treatment with these compounds leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2, XIAP, and cIAP-2, while concurrently increasing the expression of pro-apoptotic proteins such as Bax and Bak[1][2][3]. This shift in the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial membrane.

-

Mitochondrial Dysfunction: The altered balance of Bcl-2 family proteins leads to a loss of mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytoplasm[2][4].

-

Caspase Activation: The release of cytochrome c triggers a caspase cascade, involving the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3)[2][4].

-

PARP Cleavage: Activated caspase-3 cleaves poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, which is a hallmark of apoptosis[1][2][5].

Cell Cycle Arrest

In addition to inducing apoptosis, angeloylalkannin analogs can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase[6]. This prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting tumor growth.

Modulation of Signaling Pathways

The anti-cancer effects of angeloylalkannin and its analogs are mediated through the modulation of several critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival. β,β-dimethylacryloyl alkannin (DMA) has been shown to inhibit this pathway by reducing the phosphorylation of Akt, a central kinase in this cascade[1]. This inhibition contributes to the induction of apoptosis.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK and p38 MAPK, is involved in regulating cell proliferation, differentiation, and apoptosis. β,β-dimethylacrylshikonin has been shown to induce apoptosis through the activation of the p38 MAPK pathway and modulation of the ERK pathway[2][4][7].

NF-κB Pathway

The NF-κB signaling pathway plays a crucial role in inflammation, immunity, and cell survival. β,β-dimethylacrylshikonin has been found to inhibit the activity of the NF-κB pathway, which contributes to its pro-apoptotic effects[3].

Notch-1 Signaling Pathway

The Notch signaling pathway is involved in cell proliferation, differentiation, and apoptosis. β,β-dimethylacrylshikonin has been demonstrated to inhibit the progression of gastric cancer cells by attenuating Notch-1 signaling[6].

CaMKKβ-AMPK-mTOR Pathway

β,β-dimethylacrylshikonin can induce autophagy in lung adenocarcinoma cells through the activation of the CaMKKβ-AMPK-mTOR pathway. Interestingly, the inhibition of this induced autophagy can enhance the apoptotic effects of the compound[8].

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of angeloylalkannin analogs on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment.

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of the compound for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathways.

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The available evidence strongly suggests that angeloylalkannin and its close structural analogs are potent anti-cancer agents that induce apoptosis and inhibit cell proliferation in a variety of cancer cell types. Their mechanism of action is multi-faceted, involving the modulation of the intrinsic and extrinsic apoptotic pathways, induction of cell cycle arrest, and the inhibition of key oncogenic signaling pathways such as the PI3K/Akt and MAPK pathways. Further research is warranted to fully elucidate the specific molecular targets of angeloylalkannin and to evaluate its therapeutic potential in preclinical and clinical settings. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this promising class of anti-cancer compounds.

References

- 1. β,β-Dimethylacryloyl Alkannin from Arnebia euchroma Roots Suppresses Triple-Negative Breast Cancer Growth via AKT/Gli1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β,β-Dimethylacrylshikonin Induces Mitochondria Dependent Apoptosis through ERK Pathway in Human Gastric Cancer SGC-7901 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis induced by β,β-dimethylacrylshikonin is associated with Bcl-2 and NF-κB in human breast carcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. β, β-Dimethylacrylshikonin induces mitochondria-dependent apoptosis of human lung adenocarcinoma cells in vitro via p38 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Item - β,β-Dimethylacrylshikonin induced mitochondrial events associated with apoptosis in SGC-7901 cells. - Public Library of Science - Figshare [plos.figshare.com]

- 6. β,β-Dimethylacrylshikonin exerts antitumor activity via Notch-1 signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activation of CaMKKβ-AMPK-mTOR pathway is required for autophagy induction by β,β-dimethylacrylshikonin against lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Naphthoquinone Compounds: A Technical Guide for Drug Discovery

Abstract

Naphthoquinones, a class of naturally occurring and synthetic compounds, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. This technical guide provides an in-depth exploration of the anti-inflammatory properties of key naphthoquinone compounds, with a focus on their molecular mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation. The primary mechanisms involve the inhibition of major inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a downstream reduction in pro-inflammatory cytokines and enzymes. This document summarizes quantitative data from in-vitro and in-vivo studies into comparative tables and details essential experimental methodologies. Furthermore, it employs visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.

Introduction to Naphthoquinones and Inflammation

Naphthoquinones are bicyclic aromatic compounds derived from naphthalene and are widely distributed in nature, found in various plants, fungi, and bacteria.[1] Their chemical scaffold, particularly the 1,4-naphthoquinone core, is a privileged structure in medicinal chemistry, known for a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.[2][3][4][5][6]

The inflammatory response is a complex biological process essential for defending against harmful stimuli, such as pathogens and damaged cells. However, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[7][8] Key molecular pathways governing this process include the NF-κB and MAPK signaling cascades, which regulate the expression of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[2][9][10] Naphthoquinones have emerged as promising therapeutic candidates by effectively targeting these central pathways.

Prominent Anti-Inflammatory Naphthoquinone Compounds

Several naphthoquinone compounds have been extensively studied for their anti-inflammatory potential. The most notable include:

-

Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Isolated from plants of the Plumbaginaceae family, plumbagin is known to suppress NF-κB activation and modulate cellular redox homeostasis.[9][11]

-

Shikonin: A major bioactive component from the root of Lithospermum erythrorhizon, shikonin exerts anti-inflammatory effects by inhibiting the NF-κB, PI3K/Akt, and MAPK pathways.[2][12][13]

-

Lapachol (2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthoquinone): Found in the bark of Tabebuia species, lapachol has demonstrated anti-inflammatory and analgesic properties, partly through the inhibition of COX enzymes.[14][15][16]

-

Juglone (5-hydroxy-1,4-naphthoquinone): An allelopathic compound found in walnuts (Juglans regia), juglone possesses antioxidant and anti-inflammatory activities.[17][18][19]

Mechanisms of Anti-Inflammatory Action

Naphthoquinones exert their anti-inflammatory effects through the modulation of several critical signaling pathways and molecular targets.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In a resting state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS) or TNF-α, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination, degradation, and the subsequent translocation of NF-κB into the nucleus to activate gene transcription.[20]

Several naphthoquinones, including plumbagin and shikonin, are potent inhibitors of this pathway.[9][21][22] They have been shown to prevent the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the active p65 subunit of NF-κB.[9][23] This mechanism effectively halts the production of a wide array of pro-inflammatory cytokines and enzymes.[21]

Modulation of MAP Kinase (MAPK) Signaling

The MAPK family—comprising p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK)—is another crucial regulator of inflammation. These kinases are activated by various cellular stressors and cytokines, and they control the synthesis of inflammatory mediators. Plumbagin has been found to abrogate the phosphorylation of ERK and IKK, while shikonin and its derivatives modulate p38 and JNK signaling.[1][11][24] The inhibition of these pathways contributes to the reduced expression of inflammatory genes.

Other Key Mechanisms

-

PI3K/Akt Pathway: Shikonin has been shown to inhibit inflammation and chondrocyte apoptosis by regulating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[12][13]

-

Inhibition of Pro-inflammatory Enzymes: Naphthoquinones can directly inhibit enzymes responsible for producing inflammatory mediators. Plumbagin and other derivatives selectively inhibit COX-2, the inducible enzyme that synthesizes prostaglandins at sites of inflammation, without affecting the constitutively expressed COX-1 isoform.[9] Many also suppress the expression of iNOS, which produces large amounts of nitric oxide (NO) during inflammation.[10]

-

NLRP3 Inflammasome Inhibition: Certain 1,4-naphthoquinone derivatives have been shown to exert anti-NLRP3 inflammasome activity, which is a key component of the innate immune system responsible for the maturation of IL-1β.[8]

-

Modulation of Cellular Thiols: Plumbagin can deplete intracellular glutathione (GSH) levels, leading to the glutathionylation of proteins and subsequent suppression of T-cell proliferation and cytokine production, representing a reactive oxygen species (ROS)-independent mechanism of action.[11]

Quantitative Assessment of Anti-Inflammatory Efficacy

The anti-inflammatory effects of naphthoquinones have been quantified in numerous in-vitro and in-vivo models. The following tables summarize key data for easy comparison.

Table 1: In Vitro Anti-Inflammatory Activity of Naphthoquinones

| Compound/Derivative | Cell Line | Stimulant | Assay | IC50 / Inhibition | Reference |

| Shikonin | Human Chondrocytes | IL-1β | Cell Viability | 1.2 ± 0.1 µM | [24] |

| 1,4-Naphthoquinones (various) | RAW 264.7 | LPS | NO Production | 1.7 - 49.7 µM | [10][25] |

| Indomethacin (Control) | RAW 264.7 | LPS | NO Production | 26.3 µM | [10][25] |

| Lapachol | - | - | HRBC membrane stabilization | 77.96% inhibition at 100 µM | [15] |

| Plumbagin | Lymphocytes | Concanavalin A | T-cell Proliferation | Suppressed at ≤ 5 µM | [21] |

| Naphthoquinone Sulfonamides (PS09) | Peritoneal Macrophages | ATP | IL-1β Release | 0.02 ± 0.002 µM | [26] |

| Naphthoquinone Sulfonamides (PS10) | Peritoneal Macrophages | ATP | IL-1β Release | 0.3 ± 0.06 µM | [26] |

Table 2: In Vivo Anti-Inflammatory Activity of Naphthoquinones

| Compound | Animal Model | Dose & Route | Effect | Reference |

| Plumbagin | Rat (Carrageenan paw edema) | 5-20 mg/kg (oral) | Dose-dependent suppression of edema | [9] |

| Shikonin | Rat (Osteoarthritis model) | 10 mg/kg/day (i.p.) | Significantly inhibited inflammatory reactions | [12] |

| Lapachol | Rat (Carrageenan paw edema) | Topical Gel | Reduced hind-paw volume | [14][27] |

| Lapachol | Mouse (Xylene ear edema) | Topical | 77.9% reduction in edema | [15] |

| Naphthoquinone from D. kaki | Mouse (Carrageenan paw edema) | 15 mg/kg | 93.98% max inhibition of edema | [28][29] |

| Plumbagin | Mouse (LPS-induced endotoxic shock) | 2h prior to LPS | Increased survival rate to ~90% | [1] |

Key Experimental Protocols

Reproducible and standardized protocols are critical for evaluating anti-inflammatory compounds. This section details common methodologies.

In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages

This is a widely used model to screen for anti-inflammatory activity by mimicking bacterial-induced inflammation.

-

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Experimental Procedure:

-

Cells are seeded in 96-well or 24-well plates and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing various concentrations of the test naphthoquinone compound for a pre-incubation period (e.g., 1-2 hours).

-

Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. A vehicle control group (no LPS, no compound) and a positive control group (LPS only) are included.

-

The plates are incubated for a specified period (e.g., 18-24 hours).

-

After incubation, the cell culture supernatant is collected for downstream analysis of inflammatory mediators (NO, cytokines). Cell viability is often assessed in parallel using an MTT or similar assay to rule out cytotoxicity.

-

Measurement of Nitric Oxide (Griess Assay)

This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant.

-

Reagent Preparation: Prepare Griess Reagent by mixing equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). A sodium nitrite standard curve (0-100 µM) is also prepared.

-

Procedure:

-

Add 50 µL of cell culture supernatant to a 96-well plate.

-

Add 50 µL of the prepared nitrite standards to separate wells.

-

Add 50 µL of Griess Reagent to all wells.

-

Incubate at room temperature for 10 minutes, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader. The nitrite concentration in the samples is calculated from the standard curve.

Measurement of Cytokines (ELISA)

The enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying specific cytokines like TNF-α and IL-6 in supernatant or serum.[30][31]

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for the target cytokine and incubated overnight.

-

Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS).

-

Sample Incubation: Standards and samples (supernatant or serum) are added to the wells and incubated.

-

Detection: The plate is washed, and a biotinylated detection antibody is added, followed by another incubation.

-

Signal Generation: After washing, Avidin-HRP (or Streptavidin-HRP) is added, followed by a substrate solution (e.g., TMB). The reaction produces a colored product.

-

Reading: The reaction is stopped with a stop solution, and the absorbance is read at the appropriate wavelength (e.g., 450 nm). Cytokine concentrations are determined by comparison to the standard curve.

In Vivo: Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[28][29][32]

-

Animals: Wistar rats or Swiss albino mice are commonly used.

-

Procedure:

-

Animals are fasted overnight and divided into groups (e.g., vehicle control, positive control like Indomethacin, and test groups receiving different doses of the naphthoquinone).

-

The initial volume of the right hind paw of each animal is measured using a plethysmometer.

-

The test compound or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), 30-60 minutes before the inflammatory insult.

-

Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.

-

The paw volume is measured again at several time points post-injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Conclusion and Future Directions

Naphthoquinone compounds represent a valuable class of molecules with potent and multifaceted anti-inflammatory properties. Their ability to inhibit key signaling pathways such as NF-κB and MAPK, thereby reducing the expression of critical pro-inflammatory mediators, underscores their therapeutic potential. The data summarized herein from both in-vitro and in-vivo studies provide a strong foundation for their further development.

Future research should focus on comprehensive structure-activity relationship (SAR) studies to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Investigating their effects on other inflammatory pathways, such as the JAK-STAT pathway and inflammasome activation, will provide a more complete picture of their mechanisms. Ultimately, advancing the most promising candidates into further preclinical and clinical evaluation is essential to translate the therapeutic potential of naphthoquinones into effective treatments for a wide range of inflammatory diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances of Shikonin in the Molecular Mechanisms of Anticancer, Anti-Inflammation and Immunoregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Naphthoquinones and derivatives as potential anticancer agents: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Short-Chain Naphthoquinone Protects Against Both Acute and Spontaneous Chronic Murine Colitis by Alleviating Inflammatory Responses [frontiersin.org]

- 8. Naphthoquinone derivatives as P-glycoprotein inducers in inflammatory bowel disease: 2D monolayers, 3D spheroids, and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory and analgesic effect of plumbagin through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Plumbagin Inhibits Proliferative and Inflammatory Responses of T Cells Independent of ROS Generation But by Modulating Intracellular Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Shikonin inhibits inflammation and chondrocyte apoptosis by regulation of the PI3K/Akt signaling pathway in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Shikonin inhibits inflammation and chondrocyte apoptosis by regulation of the PI3K/Akt signaling pathway in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of lapachol topical formulation: anti-inflammatory study of a selected formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Density functional theory, molecular docking, In vitro and In vivo anti-inflammatory investigation of lapachol isolated from Fernandoaadenophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lapachol, a compound targeting pyrimidine metabolism, ameliorates experimental autoimmune arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of Juglone on Neutrophil Degranulation and Myeloperoxidase Activity Related to Equine Laminitis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Juglone in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A comprehensive review on ethnobotanical, medicinal and nutritional potential of walnut (Juglans regia L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Anti-inflammatory effects of plumbagin are mediated by inhibition of NF-kappaB activation in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Shikonin extracted from medicinal Chinese herbs exerts anti-inflammatory effect via proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 1,2-Naphthoquinone suppresses lipopolysaccharide-dependent activation of IKKβ/NF-κB/NO signaling: an alternative mechanism for the disturbance of inducible NO synthase-catalyzed NO formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis, Biological Evaluation and Molecular Modeling Studies of Naphthoquinone Sulfonamides and Sulfonate Ester Derivatives as P2X7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. In Vivo Anti-inflammatory, Analgesic, and Sedative Studies of the Extract and Naphthoquinone Isolated from Diospyros kaki (Persimmon) - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. meridian.allenpress.com [meridian.allenpress.com]

- 31. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 32. antiinflammatory-action-of-lapachol - Ask this paper | Bohrium [bohrium.com]

A Technical Guide to the Natural Sources and Isolation of Angeloylalkannin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of angeloylalkannin, a promising naphthoquinone, and details the methodologies for its isolation and purification. The information presented is intended to support research and development efforts in the pharmaceutical and biotechnology sectors.

Natural Sources of Angeloylalkannin

Angeloylalkannin is a naturally occurring ester of alkannin, a potent bioactive compound. It is primarily found in the roots of various plant species belonging to the Boraginaceae family. The most significant and widely studied sources include:

-

Arnebia euchroma (Royle) I.M.Johnst. : Also known as "Zicao" or "Gromwell root," this plant is a prominent source of shikonin and its derivatives, including angeloylalkannin. It is native to the Himalayan region and has a long history of use in traditional medicine.

-

Alkanna tinctoria (L.) Tausch : Commonly known as dyer's alkanet, this plant is another rich source of alkannin and its esters. It is found in the Mediterranean region and has been historically used for its red pigment.

-

Arnebia benthamii (Wall. ex G.Don) I.M.Johnst. : This Himalayan plant is also a known producer of various naphthoquinone pigments, including shikonin and its derivatives.

The concentration of angeloylalkannin and other related compounds can vary depending on the plant's geographical location, age, and environmental conditions.

Isolation of Angeloylalkannin: A Comparative Overview

The isolation of angeloylalkannin from its natural sources typically involves a multi-step process of extraction followed by purification. The choice of method significantly impacts the yield and purity of the final product. Below is a summary of common techniques and their reported efficiencies, primarily focusing on shikonin and its derivatives as a proxy due to the limited specific data for angeloylalkannin.

| Plant Source | Extraction Method | Solvent | Yield | Purity | Reference |

| Arnebia euchroma | Ultrasound-Assisted Extraction | Ethanol | 1.26% (of shikonin) | Not Specified | [1][2] |

| Arnebia euchroma | Homogenate Extraction | 78% Ethanol | 0.095 mg/g (of shikonin) | 0.34% (of shikonin) | [3][4][5] |

| Arnebia benthamii | Maceration | n-Hexane | 4.55 mg/g (of shikonin) | Not Specified | |

| Arnebia euchroma (Cell Culture) | Preparative HPLC | Acetonitrile/Methanol | Not Specified | >98% (of shikonin derivatives) |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation and purification of angeloylalkannin.

Extraction

3.1.1. Solvent Extraction (Maceration)

This is a conventional method for extracting naphthoquinones from dried plant material.

-

Materials : Dried and powdered roots of Arnebia euchroma or Alkanna tinctoria, n-hexane.

-

Procedure :

-

Weigh the powdered root material.

-

Suspend the powder in n-hexane at a solid-to-solvent ratio of 1:10 (w/v).

-

Stir the mixture at room temperature for 24 hours.

-

Filter the mixture to separate the extract from the solid residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude n-hexane extract.

-

3.1.2. Ultrasound-Assisted Extraction (UAE)

UAE is a more modern and efficient method that utilizes ultrasonic waves to enhance extraction.

-

Materials : Dried and powdered roots of Arnebia euchroma, ethanol.

-

Procedure :

Purification

3.2.1. Column Chromatography

Column chromatography is a standard technique for the separation of compounds from a mixture.

-

Materials : Crude extract, silica gel (200-300 mesh), n-hexane, ethyl acetate.

-

Procedure :

-

Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of n-hexane and load it onto the top of the silica gel bed.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing the desired compound (angeloylalkannin) and evaporate the solvent.

-

3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a high-resolution technique used for the final purification of the target compound.

-

Materials : Partially purified extract from column chromatography, HPLC-grade acetonitrile, and methanol.

-

Procedure :

-

Dissolve the extract in the mobile phase.

-

Inject the sample into a preparative HPLC system equipped with a C18 column.

-

Elute with an isocratic mobile phase of acetonitrile and methanol (e.g., 95:5 v/v).

-

Monitor the elution profile using a UV-Vis detector at a wavelength of 520 nm.

-

Collect the peak corresponding to angeloylalkannin.

-

Evaporate the solvent to obtain the purified compound.

-

Purity Analysis

The purity of the isolated angeloylalkannin can be determined using analytical High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

-

Procedure :

-

Prepare a standard solution of the purified angeloylalkannin in a suitable solvent (e.g., methanol).

-

Inject the solution into an analytical HPLC system with a C18 column.

-

Elute with a suitable mobile phase.

-

The purity is calculated based on the peak area of angeloylalkannin relative to the total peak area in the chromatogram.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the isolation of angeloylalkannin and the logical relationship between the different stages.

Caption: General workflow for the isolation and purification of angeloylalkannin.

This guide provides a foundational understanding of the natural sourcing and isolation of angeloylalkannin. Researchers are encouraged to consult the cited literature for further details and to optimize these protocols for their specific laboratory conditions and research objectives.

References

- 1. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]

- 2. scienceopen.com [scienceopen.com]

- 3. Optimization of Shikonin Homogenate Extraction from Arnebia euchroma Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of shikonin homogenate extraction from Arnebia euchroma using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of Angeloylalkannin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angeloylalkannin is a naturally occurring red pigment belonging to the naphthoquinone class of compounds. It is an ester derivative of alkannin, a potent bioactive molecule isolated from the roots of various plants in the Boraginaceae family, such as Alkanna tinctoria, Lithospermum erythrorhizon, and Arnebia euchroma.[1][2] Like its parent compound, angeloylalkannin is of significant interest to the scientific community due to its potential therapeutic properties, which are intrinsically linked to its physicochemical characteristics. This guide provides a comprehensive overview of the available data on the physicochemical properties of angeloylalkannin, details relevant experimental protocols, and visualizes key biological signaling pathways associated with its presumed activity.

Core Physicochemical Properties

Quantitative experimental data for angeloylalkannin is scarce in publicly available literature. However, by leveraging data from its parent compound, alkannin, and general knowledge of ester derivatives, we can deduce or estimate several key properties.

| Property | Data | Source/Method |

| Molecular Formula | C₂₁H₂₂O₆ | Deduced from Alkannin (C₁₆H₁₆O₅) and the addition of an angeloyl group (C₅H₆O) |

| Molecular Weight | 370.39 g/mol | Calculated based on the molecular formula |

| Melting Point | Not available | Experimental determination required |

| Boiling Point | Not available | Experimental determination required |

| Solubility | Expected to be soluble in nonpolar organic solvents and poorly soluble in water. | Based on the lipophilic nature of the naphthoquinone core and the ester side chain.[3] |

| pKa | Not available | Experimental determination required. Expected to have acidic phenolic protons. |

| logP (Lipophilicity) | Not available | Experimental or computational determination required. Expected to be lipophilic. |

Spectroscopic Data

UV-Vis Spectroscopy

Naphthoquinones typically exhibit characteristic absorption bands in the UV-Vis region. For alkannin derivatives, strong absorptions are expected in the visible range, which are responsible for their red color.[4] The UV absorption spectrum of alkannin acetate in hexane shows peaks at λmax 275, 472, 523, and 565 nm, characteristic of the naphthoquinone skeleton.[4] It is anticipated that angeloylalkannin would display a similar absorption profile.

Infrared (IR) Spectroscopy

The IR spectrum of angeloylalkannin is expected to show characteristic absorption bands for its functional groups. These would include:

-

O-H stretching: for the phenolic hydroxyl groups.

-

C=O stretching: for the quinone and ester carbonyl groups.

-

C=C stretching: for the aromatic rings and the angeloyl group.

-

C-O stretching: for the ester linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of angeloylalkannin. The ¹H-NMR spectrum of a similar compound, α-methyl-n-butyl alkannin, showed characteristic signals for the naphthoquinone core protons, the peri-hydroxyl groups, and the protons of the ester side chain.[4] For angeloylalkannin, specific signals corresponding to the angeloyl moiety would be expected.

Mass Spectrometry

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of angeloylalkannin. The molecular ion peak would confirm the calculated molecular weight. Fragmentation analysis would likely show the loss of the angeloyl side chain.[5]

Stability and Degradation

Alkannin and its derivatives are known to be sensitive to light, heat, and alkaline conditions.[6] Stability studies on shikonin, the enantiomer of alkannin, have shown that it degrades in various solvents when exposed to sunlight.[6] Therefore, it is crucial to handle and store angeloylalkannin under controlled conditions to prevent degradation.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of angeloylalkannin are not available. However, standard methods for natural products can be applied.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.[7][8][9][10] The sample is placed in a capillary tube and heated at a controlled rate, and the temperature range over which the substance melts is recorded.[7][8][9][10]

Solubility Determination

The solubility of angeloylalkannin in various solvents can be determined by preparing saturated solutions at a specific temperature, followed by quantification of the dissolved compound using a suitable analytical technique like HPLC or UV-Vis spectroscopy. For hydrophobic compounds, the use of co-solvents may be necessary.[11]

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration or spectrophotometric methods.[12] For hydrophobic molecules, determination in a co-solvent system followed by extrapolation to aqueous conditions may be required.[13][14][15]

logP Determination

The octanol-water partition coefficient (logP) is a measure of lipophilicity and can be determined using the shake-flask method followed by quantification of the compound in each phase by HPLC or UV-Vis spectroscopy.[16][17][18] Chromatographic methods, such as reversed-phase HPLC, can also be used to estimate logP.[17][18]

Spectroscopic Analysis

Standard protocols for acquiring UV-Vis, IR, NMR, and mass spectra are applicable to angeloylalkannin.[4][7][8][9][10][15][19] Sample preparation will depend on the specific technique and the solubility of the compound.

Extraction and Isolation

Angeloylalkannin can be extracted from the roots of Boraginaceae plants using organic solvents.[20][21] Purification can be achieved using chromatographic techniques such as column chromatography, high-performance liquid chromatography (HPLC), or high-speed counter-current chromatography (HSCCC).[22][23]

Signaling Pathways

The biological activities of shikonin and its derivatives are mediated through various signaling pathways. It is highly probable that angeloylalkannin shares similar mechanisms of action. Key pathways identified include:

-

MAPK Signaling Pathway: Shikonin and its derivatives have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.[6][20][24][25][26][27]

-

STAT3 Signaling Pathway: Inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is another mechanism by which shikonin exerts its anti-cancer effects.[3][28][29][30]

-

PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a crucial regulator of cell survival and proliferation, is also modulated by shikonin.[21][22][23][27][31]

-

NF-κB Signaling Pathway: Shikonin has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a key role in inflammation.[2][32][33][34][35]

Caption: Overview of signaling pathways modulated by shikonin and its derivatives.

Experimental Workflow: Extraction and Purification

The general workflow for obtaining angeloylalkannin from its natural source involves extraction followed by purification.

Caption: General workflow for the extraction and purification of angeloylalkannin.

Conclusion

Angeloylalkannin is a promising natural product with potential therapeutic applications. While specific experimental data on its physicochemical properties are limited, this guide provides a comprehensive overview based on available information for related compounds. Further research is warranted to fully characterize angeloylalkannin and elucidate its biological activities and mechanisms of action. The experimental protocols and signaling pathway information provided herein serve as a valuable resource for researchers embarking on studies of this intriguing molecule.

References

- 1. Analysis of alkannin derivatives from Alkanna species by high-performance liquid chromatography/photodiode array/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naphthaquinones of Alkanna Orientalis (L.) BOISS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode: Ionization, Fragmentation Patterns, and Discrimination between Isomeric Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Shikonin Derivatives Inhibit Inflammation Processes and Modulate MAPK Signaling in Human Healthy and Osteoarthritis Chondrocytes | MDPI [mdpi.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. thinksrs.com [thinksrs.com]

- 10. westlab.com [westlab.com]

- 11. benchchem.com [benchchem.com]

- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. agilent.com [agilent.com]

- 17. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Shikonin inhibits proliferation, migration, invasion and promotes apoptosis in NCI-N87 cells via inhibition of PI3K/AKT signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Critical Role of PTEN/PI3K/AKT Signaling Pathway in Shikonin-Induced Apoptosis and Proliferation Inhibition of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Shikonin inhibits inflammation and chondrocyte apoptosis by regulation of the PI3K/Akt signaling pathway in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Shikonin Causes an Apoptotic Effect on Human Kidney Cancer Cells through Ras/MAPK and PI3K/AKT Pathways [mdpi.com]

- 28. Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin [frontiersin.org]

- 30. Shikonin suppresses colon cancer cell growth and exerts synergistic effects by regulating ADAM17 and the IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 31. karger.com [karger.com]

- 32. Shikonin Promotes Skin Cell Proliferation and Inhibits Nuclear Factor-κB Translocation via Proteasome Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Shikonin protects against lipopolysaccharide‐induced inflammation and apoptosis in human nucleus pulposus cells through the nuclear factor‐kappa B pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Shikonin exerts anti-inflammatory effects in a murine model of lipopolysaccharide-induced acute lung injury by inhibiting the nuclear factor-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Non-cytotoxic doses of shikonin inhibit lipopolysaccharide-induced TNF-α expression via activation of the AMP-activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enantiomeric Pair: Alkannin and Shikonin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkannin and its enantiomer, shikonin, are potent naphthoquinone pigments found primarily in the roots of plants belonging to the Boraginaceae family, such as Alkanna tinctoria and Lithospermum erythrorhizon. These natural compounds have a long history of use in traditional medicine and as natural dyes. In recent decades, they have garnered significant scientific interest due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and wound healing properties.[1][2] This technical guide provides a comprehensive overview of the chemical nature, biosynthesis, pharmacological effects, and underlying mechanisms of action of this fascinating enantiomeric pair, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development.

Chemical Structure and Physicochemical Properties

Alkannin is the (S)-enantiomer, while shikonin is the (R)-enantiomer of 5,8-dihydroxy-2-(1-hydroxy-4-methyl-3-pentenyl)-1,4-naphthoquinone.[1] Their chirality arises from the stereocenter at the C-1' position of the side chain. While they share the same molecular formula and connectivity, their three-dimensional arrangement is a mirror image, which can potentially lead to differences in their biological activities.

Table 1: Physicochemical Properties of Alkannin and Shikonin

| Property | Alkannin | Shikonin | References |

| Molecular Formula | C₁₆H₁₆O₅ | C₁₆H₁₆O₅ | [1] |

| Molecular Weight | 288.29 g/mol | 288.29 g/mol | [1] |

| Appearance | Red-brown crystalline powder | Dark purple crystalline powder | |

| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform, ether); sparingly soluble in water. | Soluble in organic solvents (e.g., ethanol, chloroform, ether); sparingly soluble in water. | |

| Melting Point | 147-149 °C | 147-149 °C | |

| Optical Rotation | [α]D ≈ -135° | [α]D ≈ +135° |

Biosynthesis

The biosynthesis of alkannin and shikonin is a complex process involving two main pathways: the phenylpropanoid pathway, which provides the p-hydroxybenzoic acid (pHB) precursor for the naphthoquinone ring, and the mevalonate (MVA) pathway, which produces geranyl pyrophosphate (GPP) for the side chain. Key enzymes in this process include geranyl-hydroquinone 3''-hydroxylase, which is crucial for the formation of the dihydronaphthoquinone intermediate. The final stereospecific hydroxylation of the side chain leads to the formation of either alkannin or shikonin.

Pharmacological Activities and Mechanisms of Action

Alkannin and shikonin exhibit a broad spectrum of biological activities, with their anticancer, anti-inflammatory, and wound healing properties being the most extensively studied.

Anticancer Activity

Both enantiomers have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. Their primary mechanisms of anticancer action include the induction of apoptosis and necroptosis, inhibition of cell proliferation and metastasis, and generation of reactive oxygen species (ROS).

Table 2: In Vitro Anticancer Activity (IC₅₀ Values) of Alkannin and Shikonin

| Cell Line | Cancer Type | Alkannin IC₅₀ (µM) | Shikonin IC₅₀ (µM) | Reference |

| HCT-116 | Colon Cancer | 2.38 | - | [3] |

| SW-480 | Colon Cancer | 4.53 | - | [3] |

| A549 | Lung Adenocarcinoma | - | ~1-2 | [3] |

| MDA-MB-231 | Triple-Negative Breast Cancer | - | ~1-2 | [3] |

| PANC-1 | Pancreatic Cancer | - | ~1-2 | [3] |

| U2OS | Osteosarcoma | - | ~1-2 | [3] |

| QBC939 | Cholangiocarcinoma | - | 4.43 (24h), 3.39 (48h), 2.20 (72h) | [4] |

| PC3 (parental) | Prostate Cancer | - | 0.37 (72h) | [5] |

| DU145 (parental) | Prostate Cancer | - | 0.37 (72h) | [5] |

| LNCaP (DX-resistant) | Prostate Cancer | - | 0.32 (72h) | [5] |

| 22Rv1 | Prostate Cancer | - | 1.05 (parental, 72h), 1.12 (DX-resistant, 72h) | [5] |

| SCC9 | Oral Cancer | - | 0.5 | [6] |

| H357 | Oral Cancer | - | 1.25 | [6] |

| BCL1 | Mouse B-cell Leukemia | - | Data available for derivatives | [7] |

| JVM-13 | Human B-cell Prolymphocytic Leukemia | - | Data available for derivatives | [7] |

| KYSE150 | Esophageal Squamous Cell Carcinoma | 4.579 (24h), 3.204 (48h), 2.449 (72h) | - | [8] |

| Eca109 | Esophageal Squamous Cell Carcinoma | 3.8 (24h), 3.589 (48h), 2.615 (72h) | - | [8] |

Signaling Pathways in Anticancer Activity:

Alkannin and shikonin modulate several key signaling pathways to exert their anticancer effects.

-

PI3K/Akt/mTOR Pathway: Shikonin has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[9] This inhibition leads to the downregulation of anti-apoptotic proteins and the induction of apoptosis.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is also a target. Shikonin can induce apoptosis through the activation of JNK and p38, while the role of ERK appears to be cell-type dependent.

-

NF-κB Pathway: Alkannin and shikonin can inhibit the activation of the transcription factor NF-κB, which plays a critical role in inflammation, cell survival, and proliferation.[7][10] Inhibition of NF-κB leads to the downregulation of its target genes, including anti-apoptotic proteins and inflammatory cytokines.

Anti-inflammatory Activity

Both enantiomers possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and signaling pathways.

Table 3: In Vitro Anti-inflammatory Activity of Alkannin and Shikonin

| Assay | Model | Alkannin IC₅₀ (µM) | Shikonin IC₅₀ (µM) | Reference |

| PTP1B Inhibition | Enzyme Assay | 19.47 | - | [11] |

| Histamine Release | Isolated Basophils | - | 2.6 | [12] |

| NO Production Inhibition | LPS-stimulated RAW 264.7 cells | - | Data available for derivatives | [13] |

| IL-1β Release Inhibition | LPS-primed iBMDMs | - | 0.3-0.6 | |

| Cell Viability | Human Chondrocytes | - | 1.2 ± 0.1 | [14] |

A comparative study on the anti-inflammatory activities of shikonin and alkannin found no significant difference between the two compounds in rat models of increased capillary permeability and thermal edema.[15]

Wound Healing Activity

Alkannin and shikonin have been traditionally used to promote wound healing.[2] Their efficacy in this regard is attributed to their combined anti-inflammatory, antimicrobial, and tissue regeneration-promoting properties. They have been shown to accelerate wound closure, enhance collagen deposition, and promote angiogenesis.[16]

Table 4: Wound Healing Activity of Alkannin and Shikonin

| Model | Compound | Observation | Quantitative Data | Reference |

| Excisional Wound (Rat) | Shikonin analogue | Accelerated wound contraction | - | |

| Diabetic Wound (Rat) | Shikonin | Faster wound healing, increased healing rate | - | [16] |

| Pressure-induced Venous Ulcer (Rabbit) | β-acetoxyisovaleryl alkannin | Faster re-epithelialization and wound closure | 38% vs 16% re-epithelialization | [17] |

| Second Intention Wound (Dog) | Alkannin/Shikonin ointment | No significant improvement in healing rate compared to control | - | [18] |

| Hypertrophic Scar Fibroblasts | Shikonin | Reduced TGF-β1-induced collagen production and cell contraction | Attenuated gel contraction by ~3-13% | [19] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the biological activities of alkannin and shikonin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

-

Protocol Overview:

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of alkannin or shikonin for a specified duration (e.g., 24, 48, 72 hours).[3]

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[20]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

-

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample and is crucial for studying the effects of alkannin and shikonin on signaling pathways.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Protocol Overview for p-ERK, p-Akt, and p-p65:

-

Cell Lysis: Treat cells with alkannin or shikonin, then lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.

-

Gel Electrophoresis: Separate the protein samples by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[21]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-ERK, anti-p-Akt, or anti-p-p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[10]

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against the total protein (e.g., total ERK, total Akt, total p65) to normalize for protein loading.

-

In Vivo Excisional Wound Healing Model

This model is used to evaluate the wound healing efficacy of topical treatments in a living organism.

-

Principle: A full-thickness skin wound is created on the back of an animal (typically a rat), and the rate of wound closure and quality of tissue repair are assessed over time.[22][23]

-

Protocol Overview:

-

Animal Preparation: Anesthetize the rat and shave the dorsal area.

-

Wound Creation: Create a circular full-thickness excision wound of a defined diameter (e.g., 6-8 mm) using a sterile biopsy punch.[24]

-

Treatment: Topically apply the test compound (alkannin or shikonin formulated in a suitable vehicle) or a control treatment to the wound.

-

Wound Measurement: Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, 14) and measure the wound area using image analysis software to calculate the percentage of wound contraction.[23]

-

Histological Analysis: At the end of the study, excise the wound tissue, fix it in formalin, embed it in paraffin, and section it for histological staining (e.g., Hematoxylin and Eosin for general morphology, Masson's Trichrome for collagen deposition).[16]

-

Extraction and Isolation

-

From Lithospermum erythrorhizon (Shikonin):

-

Drying and Grinding: The roots of Lithospermum erythrorhizon are dried and ground into a fine powder.[9][25]

-

Solvent Extraction: The powdered root is extracted with an organic solvent such as ethanol, methanol, or petroleum ether.[9][25]

-

Purification: The crude extract is then purified using chromatographic techniques like column chromatography or preparative HPLC to isolate shikonin.[26]

-

-

From Alkanna tinctoria (Alkannin): A similar extraction and isolation procedure is followed using the roots of Alkanna tinctoria.

Conclusion

Alkannin and shikonin represent a promising class of natural products with significant therapeutic potential. Their multifaceted mechanisms of action, targeting key signaling pathways involved in cancer, inflammation, and wound healing, make them attractive candidates for further drug development. This technical guide provides a foundation of quantitative data and experimental methodologies to facilitate future research into these remarkable enantiomers. Further studies are warranted to fully elucidate their structure-activity relationships, optimize their pharmacokinetic properties, and translate their therapeutic benefits into clinical applications.

References

- 1. Video: Demonstration of the Rat Ischemic Skin Wound Model [jove.com]

- 2. researchgate.net [researchgate.net]

- 3. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shikonin Inhibits Cholangiocarcinoma Cell Line QBC939 by Regulating Apoptosis, Proliferation, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Shikonin Reduces Growth of Docetaxel-Resistant Prostate Cancer Cells Mainly through Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Shikonin Stimulates Mitochondria-Mediated Apoptosis by Enhancing Intracellular Reactive Oxygen Species Production and DNA Damage in Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Alkannin Induces G2/M-Phase Arrest, Apoptosis, and Inhibition of Invasion by Targeting GSK3β in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extraction technology and production process of Lithospermum erythrorhizon extract. [greenskybio.com]

- 10. benchchem.com [benchchem.com]

- 11. 3.4. Western Blotting and Detection [bio-protocol.org]

- 12. d-nb.info [d-nb.info]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Revealing the Mechanisms of Shikonin Against Diabetic Wounds: A Combined Network Pharmacology and In Vitro Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Shikonin potentiates skin wound healing in Sprague-Dawley rats by stimulating fibroblast and endothelial cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. β-acetoxyisovaleryl alkannin (AAN-II) from Alkanna tinctoria promotes the healing of pressure-induced venous ulcers in a rabbit model through the activation of TGF-β/Smad3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of the effectiveness of an ointment based on Alkannins/Shikonins on second intention wound healing in the dog - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Shikonin reduces TGF-β1-induced collagen production and contraction in hypertrophic scar-derived human skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Wound Healing Study in Rats: Excision Model | Research SOP [researchsop.com]

- 23. Evaluation of In Vivo Wound Healing Activity of Bacopa monniera on Different Wound Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. The process of extracting shikonin naphthoquinone compounds from Lithospermum erythrorhizon extract. [greenskybio.com]

- 26. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Alkannin Esters: A Technical Guide for Drug Development

An In-Depth Review of the Preclinical Evidence and Mechanisms of Action of Naphthoquinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkannin and its enantiomer, shikonin, are potent naphthoquinone pigments derived from the roots of various Boraginaceae family plants. For centuries, extracts containing these compounds have been utilized in traditional medicine for their remarkable therapeutic properties. Modern scientific investigation has identified a range of bioactive alkannin esters, which are derivatives of the core alkannin structure, as key contributors to these effects. This technical guide provides a comprehensive overview of the therapeutic potential of alkannin esters, with a focus on their anti-cancer, anti-inflammatory, and wound healing activities.

While a variety of alkannin esters have been identified, including the titular angeloylalkannin, the available scientific literature is more robust for certain derivatives. This guide will therefore focus on the broader class of alkannin esters, synthesizing the available quantitative data, experimental protocols, and mechanistic insights for well-studied members such as β,β-dimethylacrylalkannin, acetylalkannin, and isobutyrylalkannin. This collective evidence provides a strong foundation for understanding the therapeutic promise of this entire class of natural compounds, including the less-studied angeloylalkannin.

Chemical Structures

The core structure of all alkannin esters is the alkannin molecule. The various esters are formed by the esterification of the hydroxyl group on the side chain with different acyl groups. Angeloylalkannin is the ester of alkannin with angelic acid.

Quantitative Data on Biological Activity

The following tables summarize the in vitro efficacy of various alkannin esters across different therapeutic areas. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Table 1: Anti-Cancer Activity of Alkannin Esters (IC50 Values)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| β,β-dimethylacrylalkannin | MDA-MB-231 (Triple-Negative Breast Cancer) | 5.1 | [1] |

| β,β-dimethylacrylalkannin | MCF10DCIS.com (Triple-Negative Breast Cancer) | 8.7 | [1] |

| β,β-dimethylacrylshikonin | SGC-7901 (Gastric Cancer) | 10.61 (48h) | [2] |

| β,β-dimethylacrylshikonin | A549 (Lung Cancer) | >10 µg/mL | [2] |

| Acetylalkannin (in combination with Cisplatin) | Huh-7 (Liver Cancer) | 2.5 (enhances Cisplatin sensitivity 8-fold) | [3] |

| Acetylalkannin (in combination with Cisplatin) | A549 (Lung Cancer) | 2.6 (enhances Cisplatin sensitivity 22.5-fold) | [3] |

Table 2: Anti-Inflammatory Activity of Shikonin (related Naphthoquinone)

| Compound | Assay | Inhibitory Dose 50 | Reference |

| Shikonin | TPA-induced ear oedema in mice | 1.0 mg per ear | [4] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the therapeutic potential of alkannin esters.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Cancer cell lines (e.g., MDA-MB-231, HCT-116) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of the alkannin ester (e.g., β,β-dimethylacrylalkannin) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The culture medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[2][5][6]

In Vivo Tumor Xenograft Model

This model is used to assess the anti-tumor efficacy of a compound in a living organism.

-

Animal Model: Athymic nude mice (4-6 weeks old) are typically used.

-

Tumor Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are harvested and injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Compound Administration: Once tumors reach a certain volume (e.g., 100 mm³), mice are randomized into treatment and control groups. The alkannin ester (e.g., 25 mg/kg β,β-dimethylacrylalkannin) is administered via a suitable route (e.g., intraperitoneal injection) on a defined schedule.[1]

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blotting).

Signaling Pathways and Mechanisms of Action

Alkannin esters exert their therapeutic effects by modulating a variety of intracellular signaling pathways that are crucial for the pathogenesis of cancer and inflammation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Shikonin, the enantiomer of alkannin, has been shown to inhibit this pathway.

-

Mechanism: Shikonin interferes with the degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes such as COX-2 and iNOS.[4][7]

Modulation of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, promoting proliferation and angiogenesis.

-